5-Bromo-6-fluoro-2-methylbenzodiazole HCl
Overview
Description
5-Bromo-6-fluoro-2-methylbenzodiazole HCl is a chemical compound with the molecular formula C8H7BrClFN2 and a molecular weight of 265.51 g/mol . This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to a benzodiazole ring, making it a valuable compound in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-fluoro-2-methylbenzodiazole HCl typically involves the following steps:
Fluorination: The addition of a fluorine atom to the ring structure.
Methylation: The attachment of a methyl group to the benzodiazole ring.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-fluoro-2-methylbenzodiazole HCl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodiazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.
Scientific Research Applications
5-Bromo-6-fluoro-2-methylbenzodiazole HCl has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its unique chemical properties.
Drug Discovery: The compound serves as a building block for the synthesis of potential drug candidates.
Organic Synthesis: It is employed in the synthesis of complex organic molecules.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-Bromo-6-fluoro-2-methylbenzodiazole HCl involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-6-chloro-2-methylbenzodiazole HCl
- 5-Bromo-6-fluoro-2-ethylbenzodiazole HCl
- 5-Bromo-6-fluoro-2-methylbenzimidazole HCl
Uniqueness
5-Bromo-6-fluoro-2-methylbenzodiazole HCl is unique due to the specific combination of bromine, fluorine, and methyl groups attached to the benzodiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications .
Properties
IUPAC Name |
5-bromo-6-fluoro-2-methyl-1H-benzimidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2.ClH/c1-4-11-7-2-5(9)6(10)3-8(7)12-4;/h2-3H,1H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJIBHNPKKCPFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2N1)F)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1420800-15-2 | |
Record name | 1H-Benzimidazole, 6-bromo-5-fluoro-2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1420800-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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